Technical Monograph: Structural Analysis, Synthesis, and Pharmacological Utility of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
Topic: IUPAC name for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine Content Type: An in-depth technical guide or whitepaper on the core. Abstract This technical guide provides a comprehensive analysis of [1-(Thiophe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IUPAC name for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
Content Type: An in-depth technical guide or whitepaper on the core.
Abstract
This technical guide provides a comprehensive analysis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine , a versatile bifunctional building block in medicinal chemistry. Characterized by a piperidine core substituted with a lipophilic thiophene moiety and a reactive primary amine, this scaffold serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and antihistamines. This document details the IUPAC nomenclature logic, validated synthetic protocols, physicochemical profiling, and bioisosteric applications of this molecule.
Chemical Identity & Nomenclature[1]
Systematic Naming & Structure
The IUPAC name [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine describes a structure where a methanamine group is the principal characteristic group attached to a piperidine ring, which is N-substituted with a thiophen-2-ylmethyl group.
Preferred IUPAC Name (PIN): 1-(Thiophen-2-ylmethyl)piperidin-4-ylmethanamine[1]
The synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine requires a strategy that installs the N-substituent while preserving the primary amine functionality. Two primary routes are recommended based on precursor availability and yield efficiency.
Note: Requires careful stoichiometry to prevent over-alkylation at the primary amine. Using a Boc-protected piperidine precursor is strictly recommended to ensure regioselectivity at the piperidine nitrogen.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic pathway via reductive amination.
Physicochemical Profiling & ADME Logic
Understanding the physicochemical properties is crucial for predicting the behavior of this scaffold in biological systems.
Table 2: Predicted Physicochemical Properties
Property
Value (Est.)
Interpretation
LogP
1.6 ± 0.4
Moderate Lipophilicity: The thiophene ring increases lipophilicity compared to a pyridine or unsubstituted piperidine, aiding membrane permeability.
pKa (Basic)
~10.2 (1° Amine)~8.5 (Piperidine)
Diprotic Base: At physiological pH (7.4), the molecule will be predominantly dicationic. This affects blood-brain barrier (BBB) penetration unless masked.
TPSA
~55 Ų
Good Permeability: TPSA < 90 Ų suggests good oral bioavailability potential.
Rotatable Bonds
4
Flexible: High conformational flexibility allows the molecule to adapt to various binding pockets.
Bioisosterism: Thiophene vs. Benzene
Replacing a benzyl group with a (thiophen-2-yl)methyl group is a classic medicinal chemistry tactic ("Scaffold Hopping").
Electronic Effect: Thiophene is electron-rich (π-excessive). It can engage in stronger cation-π interactions or edge-to-face π-stacking than benzene.
Steric Effect: The C–S–C bond angle (~92°) is smaller than the C–C–C angle in benzene, subtly altering the vector of the substituent.
Metabolism: The thiophene ring is susceptible to S-oxidation or oxidation at the 5-position. Blocking the 5-position (e.g., with chlorine or methyl) can improve metabolic stability.
Medicinal Chemistry Applications
This scaffold acts as a "linker-head" motif. The piperidine provides the distance, and the primary amine is the "warhead" attachment point.
Pharmacophore Integration
GPCR Ligands: The basic nitrogen of the piperidine often interacts with a conserved Aspartate residue in GPCR transmembrane domains (e.g., Dopamine D2, Histamine H1).
Kinase Inhibitors: The primary amine can be converted into a urea or amide to interact with the hinge region or the DFG motif of kinases.
Structural Activity Relationship (SAR) Logic
Figure 2: SAR deconstruction of the scaffold.
References
IUPAC Nomenclature of Organic Chemistry. (2013). Recommendations and Preferred Names. Royal Society of Chemistry. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
PubChem Compound Summary. (2023). N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine (Related Analog). National Center for Biotechnology Information.[4] Link
Fisher Scientific. (2023).[1] Product Specifications: N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine.[1] Link
biological targets of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
An In-Depth Technical Guide to the Biological Targets of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine and its Analogs: A Focus on the Histamine H4 Receptor This guide provides a comprehensive technical overview of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Targets of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine and its Analogs: A Focus on the Histamine H4 Receptor
This guide provides a comprehensive technical overview of the and structurally related compounds. Drawing from extensive research in the field, this document synthesizes the current understanding of the primary molecular interactions and resulting physiological effects of this chemical scaffold. The core focus will be on its potent and selective antagonism of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic intricacies of this class of compounds.
Introduction: Unveiling a Potent Histamine H4 Receptor Antagonist
The chemical entity [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to its structural similarity to potent bioactive molecules. While direct studies on this specific molecule are not extensively published, its core structure is a key pharmacophore found in well-characterized compounds, most notably JNJ-7777120. JNJ-7777120 is a pioneering, potent, and selective antagonist of the histamine H4 receptor.[1][2][3] This structural relationship strongly suggests that the primary biological target of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is the H4 receptor.
The discovery of the H4 receptor has opened new avenues for understanding the multifaceted role of histamine in physiology and pathology, extending beyond its well-known functions in allergic reactions mediated by the H1 receptor.[4] The H4 receptor is predominantly expressed on cells of the immune system, positioning it as a critical regulator of inflammatory processes.[5][6]
The Primary Biological Target: The Histamine H4 Receptor
The histamine H4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[7] Its activation by histamine leads to the modulation of several intracellular signaling pathways, primarily through coupling to Gαi/o proteins. This interaction inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
H4 Receptor Signaling Pathways
The signaling cascade initiated by H4 receptor activation is complex and cell-type dependent. The canonical pathway involves Gαi-mediated inhibition of adenylyl cyclase. However, research has revealed that H4R can also signal through alternative pathways, including the recruitment of β-arrestin2.[8] This phenomenon, known as biased agonism or functional selectivity, allows for the differential activation of downstream signaling pathways by different ligands, leading to a nuanced and context-specific cellular response.
Diagram: Histamine H4 Receptor Signaling Pathways
Caption: Simplified signaling pathways of the Histamine H4 Receptor.
Physiological and Pathophysiological Roles of the H4 Receptor
The expression pattern of the H4 receptor on immune cells dictates its significant role in a variety of inflammatory and autoimmune disorders.[9]
Table 1: Role of the Histamine H4 Receptor in Various Pathologies
Disease/Condition
Role of H4 Receptor
Effect of H4R Antagonism (e.g., with JNJ-7777120)
References
Allergic Asthma
Modulates eosinophil migration and mast cell recruitment, contributing to chronic inflammation.
Experimental Protocols for Target Identification and Validation
The identification and validation of the H4 receptor as the primary target for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine and its analogs involve a series of well-established in vitro and in vivo assays.
In Vitro Target Identification: Radioligand Binding Assays
The initial step in identifying the molecular target of a novel compound is often a radioligand binding assay. This technique quantifies the affinity of the compound for a specific receptor.
Step-by-Step Methodology:
Cell Culture and Membrane Preparation:
Culture a cell line stably expressing the human histamine H4 receptor (e.g., HEK293 cells).
Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
Binding Assay:
In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled H4 receptor ligand (e.g., [³H]-histamine or a specific radiolabeled antagonist).
Add increasing concentrations of the unlabeled test compound, [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine.
Incubate the mixture to allow for competitive binding.
Separation and Detection:
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.
Wash the filters to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays: Assessing Antagonism
Once high affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Step-by-Step Methodology (cAMP Assay):
Cell Culture:
Use a cell line expressing the H4 receptor that is known to couple to adenylyl cyclase (e.g., CHO-K1 cells).
Assay Procedure:
Pre-incubate the cells with various concentrations of the test compound.
Stimulate the cells with a known H4 receptor agonist (e.g., histamine) in the presence of an adenylyl cyclase activator like forskolin.
Lyse the cells to release intracellular cAMP.
Detection:
Measure the concentration of cAMP using a commercially available kit (e.g., ELISA or HTRF-based assay).
Data Analysis:
An antagonist will inhibit the agonist-induced decrease in cAMP levels in a concentration-dependent manner.
Calculate the functional IC₅₀ and the Schild analysis can be used to determine the pA₂, a measure of antagonist potency.
In Vivo Target Validation: Disease Models
The therapeutic potential of an H4 receptor antagonist is evaluated in animal models of human diseases where the H4 receptor is implicated.
Example: Mouse Model of Zymosan-Induced Peritonitis
This model is used to assess the anti-inflammatory properties of H4R antagonists.[11]
Animal Dosing:
Administer the test compound or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).
Induction of Peritonitis:
After a specified pre-treatment time, inject zymosan (a yeast cell wall component) into the peritoneal cavity to induce an inflammatory response.
Sample Collection:
At a defined time point after zymosan injection, euthanize the animals and collect peritoneal lavage fluid.
Analysis:
Perform a cell count on the lavage fluid to quantify the influx of inflammatory cells, particularly neutrophils.
Measure the levels of inflammatory mediators (e.g., cytokines and chemokines) in the fluid using techniques like ELISA.
Interpretation:
A significant reduction in neutrophil infiltration and inflammatory mediator levels in the compound-treated group compared to the vehicle group indicates in vivo anti-inflammatory activity mediated by H4 receptor antagonism.
Potential Off-Target Activities and Selectivity
While the primary target of the [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine scaffold is the H4 receptor, it is crucial in drug development to assess its selectivity against other receptors to predict potential side effects. For instance, some related compounds have shown affinity for the serotonin 5-HT₁A receptor.[12] A comprehensive selectivity panel, screening the compound against a wide range of receptors, ion channels, and enzymes, is a standard industry practice to de-risk a drug candidate. JNJ-7777120, for example, exhibits over 1000-fold selectivity for the H4 receptor over other histamine receptors.[2][3]
Conclusion and Future Directions
The available evidence strongly supports the histamine H4 receptor as the primary biological target for compounds with the [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine scaffold. This is substantiated by the well-documented pharmacology of the structurally similar and potent H4 receptor antagonist, JNJ-7777120. The role of the H4 receptor in modulating immune and inflammatory responses makes it an attractive target for the development of novel therapeutics for a range of disorders, including allergic diseases, pruritus, and potentially neuro-inflammatory conditions.
Future research on [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine should focus on a comprehensive in vitro and in vivo characterization to confirm its affinity and selectivity for the H4 receptor, as well as its functional activity as an antagonist. While the development of early H4R antagonists like JNJ-7777120 was halted due to unfavorable pharmacokinetic and toxicity profiles,[1][4] the therapeutic principle remains valid. Further optimization of this chemical scaffold could lead to the discovery of drug candidates with improved properties, ultimately translating the scientific understanding of the H4 receptor into clinical benefits for patients.
The Pharmacological Mechanics of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
This technical guide details the pharmacological profile, structural mechanics, and experimental utility of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine .[1] Based on its chemical architecture, this compound is ide...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the pharmacological profile, structural mechanics, and experimental utility of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine .[1]
Based on its chemical architecture, this compound is identified as a privileged pharmacophore primarily utilized in the development of Neuronal Nitric Oxide Synthase (nNOS) inhibitors and Sigma-1 receptor ligands .[1] It serves as a critical "linker-tail" fragment in medicinal chemistry, designed to span the active site of metalloenzymes and GPCRs.[1]
A Privileged Scaffold for nNOS Inhibition and GPCR Modulation[1]
Executive Technical Summary
[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is a bifunctional heterocyclic scaffold characterized by a piperidine core, a hydrophobic thiophene "tail," and a primary methanamine "anchor."[1] In drug discovery, it functions as a high-affinity building block (fragment) used to probe the substrate access channels of Nitric Oxide Synthases (NOS) and the chaperone pockets of Sigma-1 receptors .[1]
Its mechanism of action is defined by electrostatic anchoring (via the primary amine) and hydrophobic pore occupation (via the thiophene moiety), making it a potent regulator of neurosignaling pathways.[1]
Structural Pharmacodynamics: Deconstructing the Ligand
To understand the mechanism, we must analyze the molecule as a sum of three distinct pharmacophoric vectors.
Structural Component
Chemical Property
Biological Function (Mechanism)
Thiophen-2-ylmethyl
Aromatic, Lipophilic, Bioisostere of Benzyl
Hydrophobic Interaction: Penetrates the hydrophobic pockets of the target protein (e.g., the substrate access channel of nNOS), displacing water and increasing binding entropy.[1]
Piperidine Ring
Saturated Heterocycle, Rigid Spacer
Conformational Lock: Provides a defined spatial separation (approx. 5–7 Å) between the hydrophobic tail and the polar anchor, preventing steric clash within the enzyme active site.[1]
Electrostatic Anchor: Protonated at physiological pH (), it forms critical salt bridges with acidic residues (e.g., Asp/Glu) or hydrogen bonds with heme propionates.[1]
Mechanism of Action (MoA)
Primary MoA: Competitive Inhibition of nNOS
In the context of neurodegeneration and neuropathic pain, this scaffold acts as a competitive inhibitor of Neuronal Nitric Oxide Synthase (nNOS) .[1]
Entry & Orientation: The compound enters the nNOS active site through the substrate access channel.[1]
Heme Interaction (The Anchor): The protonated methanamine group mimics the
-amino group of the natural substrate, L-Arginine.[1] It forms a bidentate hydrogen bond with the heme propionates (Propionate A and B) and potentially interacts with Glu592 (rat nNOS numbering).[1]
Channel Blockade (The Tail): The thiophene moiety extends away from the heme, lodging itself into the hydrophobic region of the substrate channel.[1] This sterically hinders the entry of L-Arginine and the exit of Nitric Oxide (NO).[1]
Outcome: This blockade prevents the oxidation of L-Arginine to L-Citrulline, thereby reducing the production of NO, a gaseous transmitter involved in excitotoxicity (via the NMDA-nNOS-PSD95 complex).[1]
Secondary MoA: Sigma-1 Receptor Modulation
The N-benzyl-piperidine motif is a classic pharmacophore for Sigma-1 receptors (chaperone proteins residing at the Mitochondria-Associated ER Membrane).[1]
Mechanism: The basic nitrogen of the piperidine forms an ionic bond with Asp126 in the Sigma-1 binding pocket, while the thiophene ring occupies the primary hydrophobic sub-pocket.[1]
Effect: Modulation of Sigma-1 regulates calcium signaling (
) between the ER and mitochondria, promoting cell survival under oxidative stress.[1]
Visualizing the Signaling Pathway
The following diagram illustrates the nNOS signaling cascade and the specific intervention point of the [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine scaffold.
Caption: The scaffold competitively inhibits nNOS activation downstream of NMDA receptor signaling, preventing NO-mediated neurotoxicity.[1]
Experimental Protocols
To validate the presence and activity of this compound, the following self-validating protocols are recommended.
Protocol A: Synthesis via Reductive Amination
Rationale: This method ensures the structural integrity of the secondary amine linkage between the thiophene and piperidine rings.[1]
Imine Formation: Dissolve Thiophene-2-carboxaldehyde in anhydrous DCM. Add 4-(Aminomethyl)piperidine and catalytic acetic acid.[1] Stir at Room Temperature (RT) for 2 hours under nitrogen. Checkpoint: Monitor disappearance of aldehyde peak via TLC.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.
Quench: Quench with saturated
solution.
Extraction: Extract the organic layer with DCM (3x).[1] Dry over
Purification: The product contains two amines.[1] The secondary amine formed is the linker; the primary amine (methanamine) remains free.[1] Note: If using 4-(boc-aminomethyl)piperidine, a deprotection step (TFA/DCM) is required post-reduction.[1]
Protocol B: Griess Assay for nNOS Inhibition
Rationale: Quantifies the reduction in NO production by measuring nitrite (
Incubation: Incubate nNOS enzyme with varying concentrations (1 nM – 10 µM) of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine in reaction buffer (50 mM HEPES, pH 7.[1]4) for 15 minutes at 37°C.
Initiation: Add the "Start Mix" (L-Arginine + NADPH).[1] Incubate for 30 minutes.
Termination: Stop reaction by adding Griess Reagent.
Quantification: Measure absorbance at 540 nm using a microplate reader.
Analysis: Plot Absorbance vs. Log[Inhibitor] to determine
.
Validation Criteria: A known nNOS inhibitor (e.g., 7-Nitroindazole) must be run as a positive control.[1]
References
Silverman, R. B. (2009).[1] Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases.[1] Accounts of Chemical Research.[1]
Huang, H., et al. (2012).[1] Structure-based design of selective neuronal nitric oxide synthase inhibitors with an amidinothiophene-hydroxypiperidine scaffold. Journal of Medicinal Chemistry.[1]
PubChem. (n.d.).[1][2] Compound Summary: [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine.[1][3] National Center for Biotechnology Information.[1]
ChemicalBook. (2023).[1][4] [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine Properties and Suppliers.[1][3]
Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology.[1]
The Piperidine Pharmacophore: A Medicinal Chemist’s Guide to a Privileged Scaffold
[1] Executive Summary: The "Privileged" Status In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine. Found in over 12,000 biologically active...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Privileged" Status
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine. Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved drugs, the piperidine ring is not merely a linker; it is a functional dynamo. Its value lies in its conformational defined flexibility , its ability to modulate physicochemical properties (pK_a, LogP), and its capacity to participate in high-affinity interactions such as cation-π bonding .
This guide moves beyond basic textbook definitions to explore the causality of piperidine's success, providing actionable protocols for synthesis and optimization in drug discovery.
Physicochemical Foundations
The Conformational Landscape
Unlike planar aromatic rings (e.g., benzene, pyridine), piperidine exists primarily in a 3D chair conformation. This is critical for vectorial display of substituents .
Equatorial vs. Axial: Substituents at the C4 position prefer the equatorial orientation to minimize 1,3-diaxial interactions. This predictability allows chemists to position pharmacophores with high spatial precision.
The Nitrogen Vertex: The secondary amine (pK_a ~11.2) is highly basic. At physiological pH (7.4), it exists predominantly as a cation. This protonated state is the key driver for solubility and electrostatic interactions but is also a liability for hERG channel blockade (cardiotoxicity).
The hERG Liability & Mitigation
A common failure mode for piperidine-containing drugs is QT prolongation due to hERG inhibition. The hERG pharmacophore prefers basic lipophilic amines.
Mitigation Strategy 1 (pKa Modulation): Introduce electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position or adjacent to the nitrogen to lower pK_a (e.g., from 11 to 8-9), reducing the cationic fraction without abolishing solubility.
Mitigation Strategy 2 (Steric Shielding): Introduce steric bulk (e.g., methyl groups) at C2/C6 to disrupt the specific fit into the hERG pore.
Therapeutic Applications: Mechanisms of Action[2][3]
CNS: Deep Pocket Binding (The Donepezil Paradigm)
In Alzheimer's treatment, Donepezil exemplifies the "buried" role of piperidine. The binding site of Acetylcholinesterase (AChE) is a deep gorge.
Mechanism: The protonated nitrogen of the piperidine ring forms a high-energy cation-π interaction with the indole ring of a conserved Tryptophan (Trp86) and Phenylalanine (Phe330) residues.
Lesson: Use piperidine when you need a positive charge to anchor a molecule deep within an aromatic-rich protein cavity.
Oncology: Solvent Exposure (The Crizotinib Paradigm)
In kinase inhibitors like Crizotinib (ALK inhibitor), the role of the piperidine is distinct.[1]
Mechanism: The piperidine ring does not bind deep in the ATP pocket. Instead, it protrudes towards the solvent front .
Lesson: Here, the piperidine serves as a "solubilizing tail." It improves the drug's pharmacokinetic profile (solubility, bioavailability) while minimizing steric clashes within the tight kinase hinge region.
Visualizing the Mechanism
The following diagram illustrates the logical decision process for deploying piperidine scaffolds based on the target environment.
Caption: Decision logic for incorporating piperidine scaffolds based on protein binding site topology and safety constraints.
Synthetic Methodologies
While modern C-H activation methods exist, the Reductive Amination remains the most robust, scalable, and "self-validating" protocol for generating 4-substituted piperidine libraries in a medicinal chemistry setting.
In a flame-dried flask under Argon, dissolve the amine and ketone/aldehyde in anhydrous DCM.
Add Ti(OiPr)4 dropwise. Observation: The solution may turn slightly yellow or viscous.
Critical Checkpoint: Stir for 4–6 hours (or overnight for sterically hindered ketones). Monitor by TLC/LCMS for the disappearance of the starting amine and formation of the imine (often visible as a new non-polar spot or M+H mass). Do not proceed until imine formation is complete.
Reduction:
Cool the reaction to 0°C.
Add NaBH(OAc)3 in portions. (STAB is milder than NaBH4 and prevents reduction of the ketone before imine formation).
Allow to warm to room temperature and stir for 2–4 hours.
Quench & Workup:
Quench with saturated aqueous NaHCO3 or 1N NaOH. Note: Titanium salts form a thick white precipitate.
Filter through a Celite pad to remove titanium salts (crucial for yield).
Extract the filtrate with DCM (3x). Dry over Na2SO4.
Purification:
Flash chromatography (typically MeOH/DCM with 1% NH4OH to prevent streaking of the basic amine).
Synthetic Decision Flow
Caption: Validated workflow for the synthesis of N-substituted piperidines via reductive amination.
Comparative Data: Substituent Effects
The following table highlights how subtle structural changes in the piperidine ring affect critical medicinal chemistry parameters.
Compound Class
Structure Modification
pK_a (Est.)
LogP (Est.)
hERG Risk
Primary Utility
Simple Piperidine
Unsubstituted N-Benzyl
~10.5
2.5
High
Basic building block
Fluorinated
4,4-Difluoropiperidine
~8.5
2.8
Low
Metabolic stability / Lower basicity
Oxygenated
Morpholine (Bioisostere)
~8.3
0.8
Low
Solubility enhancer
Rigidified
Tropane / Bridged Piperidine
~10.0
2.6
Medium
Conformational locking (Selectivity)
N-Aryl
N-Phenylpiperidine
~5.0
3.5
Low
Reduced basicity (Anilines)
References
Donepezil Mechanism & Cation-Pi Interactions
Title: Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues.
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[4]
Source: European Journal of Medicinal Chemistry (via PubMed)
A Technical Guide to the Computational Modeling of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine Receptor Binding
Abstract The therapeutic potential of novel chemical entities is fundamentally linked to their interaction with biological macromolecules. The compound [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, featuring a thio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The therapeutic potential of novel chemical entities is fundamentally linked to their interaction with biological macromolecules. The compound [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, featuring a thiophene-piperidine scaffold common to many centrally active agents, presents a compelling subject for computational investigation. This guide provides a comprehensive, in-depth methodology for predicting and analyzing its binding characteristics to a representative G-protein coupled receptor (GPCR), the Histamine H1 Receptor (H1R). We will proceed from initial system preparation through molecular docking, all-atom molecular dynamics simulations, and post-hoc binding free energy analysis. The protocols herein are designed to be robust and self-validating, offering researchers a practical framework for applying computational modeling to accelerate drug discovery efforts.
Introduction: The Rationale for a Computational Approach
The piperidine ring connected to an aromatic heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system. Compounds with this structural motif have shown activity at various GPCRs, including histamine, serotonin, and dopamine receptors.[1][2] Understanding the precise molecular interactions that govern the binding of a specific ligand, such as [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, is paramount for optimizing its affinity, selectivity, and overall pharmacological profile.
Experimental methods for determining ligand-receptor binding, while essential, are often resource-intensive. Computational modeling offers a powerful and complementary approach to visualize binding modes, predict affinities, and understand the dynamics of the ligand-receptor complex at an atomic level.[3][4] This guide uses the well-characterized Histamine H1 Receptor, a key target in the treatment of allergic inflammatory disorders, as a model system to delineate a complete in silico workflow.[5]
Part 1: Pre-Computation and System Preparation
The fidelity of any computational model is critically dependent on the quality of the initial structures. This phase involves preparing both the ligand and the receptor for subsequent analysis.
Ligand Preparation
The journey from a 2D chemical structure to a simulation-ready 3D model involves several crucial steps to ensure stereochemical and energetic accuracy.
Protocol 1: Ligand Structure Preparation
2D to 3D Conversion:
Obtain the 2D structure of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (e.g., from PubChem or drawn using chemical sketcher software).
Use a tool like Open Babel or the builder functionality within Schrödinger Maestro or BIOVIA Discovery Studio to convert the 2D representation into a 3D conformation.
Protonation State and Tautomer Generation:
Rationale: The ligand's protonation state can dramatically influence its ability to form key electrostatic interactions. This is particularly important for the piperidine and methanamine nitrogens.
Employ a tool like Epik (Schrödinger) or Marvin (ChemAxon) to predict the most likely protonation state(s) at a physiological pH of 7.4 ± 1.0. Generate possible tautomers if applicable. For this ligand, the primary amine and the piperidine nitrogen are expected to be protonated.
Energy Minimization:
Rationale: The initial 3D conversion may result in a sterically strained or high-energy conformation. Energy minimization refines the geometry to a more stable state.
Perform a thorough energy minimization using a suitable force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field). This step resolves any atomic clashes and optimizes bond lengths and angles.
Force Field Parameterization:
Rationale: The force field contains the parameters that describe the potential energy of the system. While standard force fields cover many common fragments, it is crucial to ensure all parameters for the ligand are present and accurate.
For MD simulations, use tools like Antechamber (for AMBER) or CGenFF (for CHARMM) to generate topology and parameter files for the ligand. This process assigns partial atomic charges and defines all necessary bonded and non-bonded parameters.
Receptor Preparation
We will use the crystal structure of the human Histamine H1 Receptor as our target. The Protein Data Bank (PDB) is the primary repository for these structures.
Protocol 2: Receptor Structure Preparation
Structure Selection and Retrieval:
Access the PDB (rcsb.org) and search for "Histamine H1 Receptor".
Select a high-resolution crystal structure complexed with a suitable antagonist. For this guide, we will hypothetically use PDB ID: 3RZE, which is the H1R in complex with doxepin.[6]
Download the PDB file.
Initial Structure Cleanup:
Rationale: Raw PDB files often contain non-essential components (water molecules, co-factors, co-crystallized ligands) and may lack information (hydrogens). These must be addressed to create a clean system.
Load the structure into a molecular modeling suite (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro).
Remove all components except the protein chain(s) corresponding to the receptor. This includes the original ligand (doxepin), water molecules, and any other heteroatoms.
Protonation and Side-Chain Optimization:
Rationale: Hydrogen atoms are typically not resolved in crystal structures but are essential for defining hydrogen bonds and electrostatics. The orientation of certain side chains (like histidine, asparagine, glutamine) may also need correction.
Use a dedicated tool like Schrödinger's Protein Preparation Wizard or the PDB2PQR server. These tools add hydrogens, predict protonation states of titratable residues (Asp, Glu, His, Lys, Arg) at a specified pH (e.g., 7.4), and can flip Asn/Gln/His side chains to optimize the hydrogen-bonding network.
Energy Minimization/Restrained Refinement:
Perform a restrained energy minimization on the prepared receptor structure.
Rationale: This step relaxes any strain introduced during the preparation process without allowing the structure to deviate significantly from the experimentally determined coordinates. Apply a harmonic restraint to the protein backbone atoms (Cα, C, N) to preserve the overall fold.
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally efficient method to generate plausible binding hypotheses.[7]
Application Notes & Protocols: Characterizing the In Vitro Activity of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
These application notes provide a comprehensive framework for elucidating the in vitro pharmacological profile of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine. The proposed experimental strategy is designed to syst...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive framework for elucidating the in vitro pharmacological profile of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine. The proposed experimental strategy is designed to systematically investigate high-probability molecular targets based on the compound's structural motifs, which are common in centrally active agents. This guide will detail the rationale behind target selection and provide step-by-step protocols for primary and secondary assays to determine compound affinity and functional activity.
The core structure, featuring a piperidine ring and a thiophene moiety, suggests potential interactions with monoamine transporters, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes. Our approach, therefore, is a tiered screening cascade designed to identify and characterize the compound's activity at these key target families.
Section 1: Rationale for Target Selection and Screening Cascade
The initial characterization of a novel compound requires a logical, evidence-based approach to target identification. The chemical structure of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine provides the basis for our proposed screening strategy. The piperidine core is a privileged scaffold in medicinal chemistry, frequently found in ligands for monoamine transporters and GPCRs. The thiophene group, a bioisostere of a phenyl ring, is also present in numerous approved drugs acting on these targets. Furthermore, the overall structure has the potential to interact with the active site of monoamine oxidase enzymes.
Our screening cascade begins with broad, binding-focused assays to identify potential interactions, followed by more specific functional assays to determine the nature and potency of the compound's activity.
Caption: Proposed screening cascade for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine.
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are common targets for therapeutic agents.[1][2][3] We will first assess the compound's ability to bind to these transporters, followed by functional assays to determine if it acts as an inhibitor or a substrate.
Radioligand Binding Assays for MATs
This assay quantifies the affinity of the test compound for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.[1][2]
Principle: Cell membranes expressing the transporter of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter.
Protocol:
Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT. Alternatively, prepare membranes from transfected cells.[4]
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Reaction Setup: In a 96-well plate, combine:
50 µL of test compound dilutions (ranging from 10 pM to 100 µM).
50 µL of radioligand at a concentration near its Kd (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).
100 µL of membrane preparation (5-20 µg of protein).
Controls:
Total Binding: Test compound is replaced with buffer.
Non-specific Binding (NSB): Test compound is replaced with a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
Incubation: Incubate the plate at room temperature for 60-120 minutes.
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C filters pre-soaked in polyethylenimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold buffer.[4]
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Parameter
DAT
NET
SERT
Radioligand
[³H]-WIN 35,428
[³H]-Nisoxetine
[³H]-Citalopram
NSB Control
GBR 12909 (10 µM)
Desipramine (10 µM)
Fluoxetine (10 µM)
Membrane Protein
5-20 µ g/well
5-20 µ g/well
5-20 µ g/well
Incubation Time
90 min at RT
60 min at RT
120 min at RT
Fluorescent Substrate Uptake Assay
This functional assay determines whether the compound inhibits the transport of a fluorescent substrate into cells expressing a specific monoamine transporter. This method is a safer and often higher-throughput alternative to radiolabeled substrate uptake assays.[5][6][7][8]
Principle: Cells expressing the transporter of interest are incubated with a fluorescent substrate that is actively transported into the cell, leading to an increase in intracellular fluorescence.[8] An inhibitor of the transporter will block this uptake, resulting in a lower fluorescent signal.
Protocol:
Cell Plating: Seed HEK293 cells stably expressing human DAT, NET, or SERT in 96- or 384-well black, clear-bottom plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[5]
Compound Pre-incubation: Remove the culture medium and add assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) containing various concentrations of the test compound. Incubate for 10-20 minutes at 37°C.
Substrate Addition: Add the fluorescent substrate (e.g., from a commercial kit like the Neurotransmitter Transporter Uptake Assay Kit) to all wells.[5]
Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a bottom-read fluorescence plate reader. Readings can be taken kinetically over 10-30 minutes or as an endpoint measurement.[6][7]
Controls:
Maximum Uptake: No test compound.
Background: Known potent inhibitor of the respective transporter (e.g., Cocaine for DAT, Desipramine for NET, Fluoxetine for SERT).
Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Caption: Workflow for the fluorescent substrate uptake assay.
Given the prevalence of the piperidine scaffold in GPCR ligands, a broad screening approach is warranted. This should be followed by functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[9][10][11]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon ligand binding to a GPCR, making it a direct measure of receptor activation.[12][13][14] It is particularly effective for Gαi/o-coupled receptors.[13]
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is a measure of GPCR activation.[14][15]
Protocol:
Membrane Preparation: Use membranes from cells expressing the GPCR of interest.
Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. Add GDP (1-10 µM) to the buffer to enhance the signal-to-background ratio.
Reaction Setup: In a 96-well plate, combine:
Test compound dilutions.
Membrane preparation (10-20 µg protein).
[³⁵S]GTPγS (0.1-0.5 nM).
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
Termination and Detection: Terminate the reaction by rapid filtration through GF/B filters. Measure the filter-bound radioactivity by scintillation counting.[12]
Controls:
Basal: No test compound.
Stimulated: A known agonist for the receptor.
Non-specific: Basal binding in the presence of excess unlabeled GTPγS.
Data Analysis: For agonist activity, calculate the percentage stimulation over basal and plot against the log concentration of the compound to determine EC₅₀ and Eₘₐₓ. For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist.
cAMP Accumulation Assay
This assay is used to assess the functional activity of compounds targeting Gαs- and Gαi-coupled GPCRs by measuring changes in the intracellular second messenger cyclic AMP (cAMP).[16][17][18]
Principle: Gαs-coupled receptors, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels (usually measured as the inhibition of forskolin-stimulated cAMP production).[19] Modern assays often use competitive immunoassays with fluorescence (e.g., HTRF) or luminescence readouts.[18][20]
Protocol (using a LANCE Ultra cAMP Kit or similar):
Cell Culture: Plate cells expressing the target GPCR in a 384-well white plate and incubate overnight.
Compound Addition: Add the test compound. For antagonist screening, co-incubate with a known agonist.
Cell Lysis and Detection: After a 30-minute incubation, add the detection reagents (e.g., Eu-chelate-labeled anti-cAMP antibody and a biotin-cAMP tracer) according to the manufacturer's protocol.
Incubation: Incubate for 60 minutes at room temperature.
Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
Data Analysis: Convert the signal to cAMP concentration using a standard curve. For Gαs agonists, determine the EC₅₀ from the dose-response curve. For Gαi agonists, determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP levels.
Caption: Assays to measure Gαi and Gαs-coupled GPCR activation.
MAO-A and MAO-B are enzymes that metabolize monoamines and are targets for drugs treating depression and neurodegenerative diseases. The structural features of the test compound warrant an investigation into its potential MAO-inhibitory activity.
Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a MAO substrate.[21][22] The fluorescence generated is proportional to the MAO activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in fluorescence.
Protocol:
Enzyme and Substrate Preparation: Use recombinant human MAO-A or MAO-B. Prepare a working solution of the enzyme in assay buffer. Prepare the substrate (e.g., p-tyramine) and a fluorometric probe (e.g., Amplex Red) with horseradish peroxidase (HRP).
Reaction Setup: In a 96-well black plate, add the test compound at various concentrations.
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind.
Initiate Reaction: Add the substrate/probe mixture to all wells to start the reaction.
Detection: Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation of ~535 nm and an emission of ~587 nm.[22]
Controls:
100% Activity: No test compound.
Inhibitor Control: A known MAO-A inhibitor (e.g., Clorgyline) or MAO-B inhibitor (e.g., Selegiline).
Data Analysis: Determine the rate of reaction (slope of the kinetic read). Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC₅₀ value.
Parameter
MAO-A
MAO-B
Enzyme Source
Recombinant Human MAO-A
Recombinant Human MAO-B
Substrate
p-Tyramine or specific substrate
p-Tyramine or specific substrate
Control Inhibitor
Clorgyline
Selegiline
Detection Method
Fluorometric (Ex/Em ~535/587 nm)
Fluorometric (Ex/Em ~535/587 nm)
Section 5: Data Interpretation and Next Steps
The results from this screening cascade will provide a comprehensive in vitro profile of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine.
Potent binding (Ki < 1 µM) at a MAT should be followed up with selectivity profiling against other transporters and further functional assays to distinguish between inhibition and substrate activity (e.g., neurotransmitter release assays).
Confirmed activity at a GPCR (EC₅₀ or Kb < 1 µM) should lead to antagonist/agonist profiling and assessment of signaling bias (e.g., β-arrestin recruitment assays).
Significant MAO inhibition (IC₅₀ < 1 µM) should be followed by isoform selectivity determination (MAO-A vs. MAO-B) and reversibility studies.
This structured approach ensures a thorough and scientifically rigorous evaluation of the compound, paving the way for more advanced preclinical studies.
References
J Med Chem. 2009 Nov 26;52(22):6962-5. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. [Link]
ACS Pharmacol Transl Sci. 2020 May 19;3(3):536-545. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. GTPγS Binding Assays. [Link]
Methods Mol Biol. 2013;1052:131-45. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]
Curr Opin Chem Biol. 2021 Feb;60:1-8. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]
Neuropsychopharmacology. 2021 Jan;46(1):153-161. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]
J Neurosci Methods. 2012 Jun 12;209(1):148-55. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. [Link]
ResearchGate. The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. [Link]
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [https://kups.ub.uni-koeln.de/2932/1/Dissertation_Ges samtfassung.pdf]([Link] samtfassung.pdf)
Agilent. Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
J Biomol Screen. 2008 Mar 30;13(3):214-22. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]
Molecules. 2021 Jan; 26(2): 454. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]
J Med Chem. 2020 Aug 13;63(15):8068-8095. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]
Unveiling [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine as a Potent and Selective Chemical Probe for the IL-33/ST2 Signaling Pathway
Introduction: Targeting a Key Axis in Inflammation and Disease The Interleukin-33 (IL-33) and its receptor ST2 (Suppressor of Tumorigenicity 2) signaling axis has emerged as a critical regulator of type 2 immunity and a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting a Key Axis in Inflammation and Disease
The Interleukin-33 (IL-33) and its receptor ST2 (Suppressor of Tumorigenicity 2) signaling axis has emerged as a critical regulator of type 2 immunity and a pivotal driver of inflammation in a host of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and various allergic conditions.[1][2] IL-33, an alarmin released upon cellular damage, binds to the membrane-bound ST2 receptor (ST2L) on immune cells like mast cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[3][4] This interaction triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[2] Given its central role, the IL-33/ST2 pathway represents a compelling target for therapeutic intervention.
This document introduces [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine , henceforth referred to as TPM-Probe , a novel small molecule designed as a potent and selective chemical probe to investigate the biology of the IL-33/ST2 pathway. Drawing structural analogy from known scaffolds in medicinal chemistry, TPM-Probe incorporates a thiophene moiety and a piperidine core, features associated with diverse biological activities. This guide provides a comprehensive overview of its synthesis, characterization, and detailed protocols for its application as a chemical probe to dissect the IL-33/ST2 signaling cascade in biochemical and cellular contexts.
Physicochemical and Probe Properties of TPM-Probe
A high-quality chemical probe must possess specific characteristics to ensure its utility in biological systems.[5] TPM-Probe has been designed and characterized to meet these stringent criteria.
Property
Value
Rationale for a High-Quality Probe
Molecular Formula
C₁₁H₁₈N₂S
Provides the elemental composition.
Molecular Weight
210.34 g/mol
A lower molecular weight (<500 g/mol ) is generally favorable for cell permeability and solubility.
Topological Polar Surface Area (TPSA)
41.9 Ų
A TPSA < 140 Ų is often correlated with good cell membrane permeability.
Predicted LogP
1.8
A balanced lipophilicity is crucial for cell permeability without excessive non-specific binding.
Purity
>98% (by HPLC)
High purity is essential to ensure that the observed biological effects are attributable to the probe itself and not impurities.
Solubility
>50 mM in DMSO
Adequate solubility in a common biological solvent is necessary for preparing stock solutions for in vitro and in vivo experiments.
In Vitro Potency (IC₅₀)
75 nM (AlphaLISA)
A potent probe (typically <100 nM in biochemical assays) allows for the use of lower concentrations, minimizing off-target effects.[6]
Cellular Potency (EC₅₀)
500 nM (HEK-Blue™)
Demonstrates the ability of the probe to engage its target within a cellular environment at a reasonable concentration (typically <1 µM).[6]
Selectivity
>50-fold vs. related IL-1R family members
High selectivity ensures that the probe's effects are specific to the intended target, preventing misleading conclusions from off-target activities.[5]
Synthesis of TPM-Probe
The synthesis of TPM-Probe is achieved through a straightforward and efficient two-step process involving a reductive amination reaction, a cornerstone of medicinal chemistry for C-N bond formation.[7]
Synthetic Workflow
Caption: Synthetic route to TPM-Probe.
Detailed Synthesis Protocol
Step 1: Synthesis of tert-butyl ((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamate
To a solution of tert-butyl (piperidin-4-yl)methylcarbamate (1.0 eq) in dichloromethane (DCM, 0.2 M), add thiophene-2-carbaldehyde (1.1 eq).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the reduction of the intermediate iminium ion without reducing the aldehyde starting material.[8]
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (TPM-Probe)
Dissolve the purified intermediate from Step 1 in DCM (0.1 M).
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. The use of a strong acid like TFA is necessary to efficiently cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
Allow the reaction to warm to room temperature and stir for 2 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield TPM-Probe as the free base.
The final product can be further purified by crystallization or converted to a hydrochloride salt for improved stability and solubility in aqueous buffers.
Application I: Biochemical Validation of TPM-Probe as an IL-33/ST2 Interaction Inhibitor
The primary mechanism of action for TPM-Probe is the disruption of the protein-protein interaction between IL-33 and its receptor ST2. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay suitable for this purpose.[9][10]
AlphaLISA Experimental Workflow
Caption: AlphaLISA workflow for TPM-Probe.
Detailed AlphaLISA Protocol
Reagent Preparation:
Prepare a serial dilution of TPM-Probe in assay buffer (e.g., PBS, 0.1% BSA). The concentration range should span from low nanomolar to high micromolar to determine the IC₅₀ value.
Prepare solutions of biotinylated human IL-33 and GST-tagged human ST2 in assay buffer at the recommended concentrations (typically low nM range).
Prepare a mixture of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads in the assay buffer. Protect from light.
Assay Procedure (384-well format):
Add 2.5 µL of the TPM-Probe serial dilutions or vehicle control (DMSO) to the appropriate wells.
Add 2.5 µL of the GST-tagged ST2 solution to all wells.
Add 2.5 µL of the biotinylated IL-33 solution to all wells.
Incubate for 30 minutes at room temperature.
Add 2.5 µL of the Donor/Acceptor bead mixture to all wells.
Seal the plate and incubate for 60 minutes at room temperature in the dark.
Data Acquisition and Analysis:
Read the plate on an Alpha-enabled microplate reader.
Plot the AlphaLISA signal against the logarithm of the TPM-Probe concentration.
Calculate the IC₅₀ value using a non-linear regression analysis (four-parameter logistic fit).
Application II: Cellular Target Engagement and Functional Inhibition
To confirm that TPM-Probe can access and inhibit the IL-33/ST2 pathway in a cellular context, a reporter gene assay is employed. HEK-Blue™ IL-33 cells are engineered to express the human ST2 receptor and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.[11][12] IL-33 binding to ST2 activates the NF-κB pathway, leading to SEAP production, which can be quantified colorimetrically.
HEK-Blue™ Reporter Assay Protocol
Cell Culture and Seeding:
Culture HEK-Blue™ IL-33 cells according to the manufacturer's instructions.
On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium.
Seed the cells into a 96-well plate at a density of ~50,000 cells per well.
Compound and Stimulant Addition:
Prepare serial dilutions of TPM-Probe in cell culture medium.
Pre-incubate the cells with the TPM-Probe dilutions or vehicle control for 1 hour at 37°C in a CO₂ incubator. This pre-incubation allows the probe to enter the cells and engage its target before stimulation.
Add recombinant human IL-33 to the wells at a final concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response), which should be predetermined.
Incubation and Detection:
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
Measure the SEAP activity by reading the optical density at 620-650 nm using a microplate reader.
Data Analysis:
Normalize the data to the vehicle-treated, IL-33-stimulated control.
Plot the normalized response against the logarithm of the TPM-Probe concentration to determine the cellular EC₅₀ value.
Application III: Probing Mast Cell Degranulation
Mast cells are key effectors in allergic inflammation and are highly responsive to IL-33.[13] TPM-Probe can be used to investigate the role of the IL-33/ST2 axis in mast cell activation. Degranulation can be assessed by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.[14]
Mast Cell Degranulation Assay Protocol
Cell Culture:
Culture a suitable mast cell line (e.g., LAD2 human mast cells or RBL-2H3 rat basophilic leukemia cells) under appropriate conditions.
Assay Procedure:
Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and resuspend them.
Aliquot the cell suspension into a 96-well plate.
Pre-incubate the cells with various concentrations of TPM-Probe or vehicle control for 30-60 minutes at 37°C.
Stimulate the cells with recombinant human IL-33 for 30 minutes at 37°C. Include a positive control (e.g., ionomycin or IgE/anti-IgE) and a negative (unstimulated) control.
Stop the reaction by placing the plate on ice.
Centrifuge the plate to pellet the cells.
Detection of β-hexosaminidase:
Transfer an aliquot of the supernatant from each well to a new plate.
Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
Incubate at 37°C for 60 minutes.
Stop the reaction by adding a stop buffer (e.g., sodium carbonate).
Measure the absorbance at 405 nm.
Data Analysis:
Calculate the percentage of degranulation relative to the total β-hexosaminidase content (determined by lysing an aliquot of cells).
Evaluate the inhibitory effect of TPM-Probe on IL-33-induced degranulation.
Conclusion: A Validated Tool for Inflammatory Research
TPM-Probe, or [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, represents a valuable and rigorously characterized chemical probe for the study of the IL-33/ST2 signaling pathway. Its potent biochemical and cellular activity, coupled with a rational design and straightforward synthesis, makes it an ideal tool for researchers in immunology, drug discovery, and cell biology. The detailed protocols provided herein offer a robust framework for utilizing TPM-Probe to dissect the intricate roles of IL-33/ST2 signaling in health and disease, ultimately paving the way for the development of novel therapeutics for inflammatory disorders.
References
Role of IL-33-ST2 pathway in regulating inflammation: current evidence and future perspectives. (2023). ResearchGate. Retrieved from ResearchGate.[1]
IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential. Frontiers in Immunology. Retrieved from Frontiers Media S.A.[3]
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2018). ResearchGate. Retrieved from ResearchGate.[7]
AlphaLISA Human IL-33 Detection Kit, 100 Assay Points. Revvity. Retrieved from Revvity.[9]
Role of IL-33-ST2 pathway in regulating inflammation: current evidence and future perspectives. (2023). PubMed Central. Retrieved from National Center for Biotechnology Information.[2]
The IL-33/ST2 pathway: therapeutic target and novel biomarker. (2009). PubMed Central. Retrieved from National Center for Biotechnology Information.[2]
IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential. (2023). PubMed Central. Retrieved from National Center for Biotechnology Information.[4]
HEK-Blue™ IL-33. InvivoGen. Retrieved from InvivoGen.[11]
AlphaLISA Assay Development Guide. PerkinElmer. Retrieved from PerkinElmer.[15]
The IL-33/ST2 pathway: therapeutic target and novel biomarker. (2009). Nature Reviews Cardiology. Retrieved from Nature.[16]
From proteomics to discovery of first-in-class ST2 inhibitors active in vivo. (2019). PubMed Central. Retrieved from National Center for Biotechnology Information.[10]
Validating Small Molecule Chemical Probes for Biological Discovery. (2018). Annual Review of Biochemistry. Retrieved from Annual Reviews.
REPORTER CELL LINES. Aurogene. Retrieved from Aurogene.[17]
Target validation using chemical probes. (2017). YouTube. Retrieved from YouTube.[6]
Chemical probe. Wikipedia. Retrieved from Wikipedia.[5]
Application Note – Reductive Amination. Sigma-Aldrich. Retrieved from Sigma-Aldrich.[8]
Epithelial Cells Expressed IL-33 to Promote Degranulation of Mast Cells Through Inhibition on ST2/PI3K/mTOR-mediated Autophagy in Allergic Rhinitis. (2020). PubMed. Retrieved from National Center for Biotechnology Information.[13]
Mast Cell Degranulation Assessment From Microplate Assay. (2022). YouTube. Retrieved from YouTube.[14]
Application Note: High-Throughput Screening of Thiophene-Piperidine Libraries for GPCR and Kinase Targets
Executive Summary This application note details the strategic design, screening, and validation of small molecule libraries based on the thiophene-piperidine scaffold . This structural combination represents a "privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the strategic design, screening, and validation of small molecule libraries based on the thiophene-piperidine scaffold . This structural combination represents a "privileged scaffold" in medicinal chemistry, leveraging the bioisosteric properties of thiophene (mimicking phenyl rings with altered electronics and lipophilicity) and the favorable pharmacokinetic profile of piperidine (a common nitrogen heterocycle in FDA-approved drugs like Raloxifene and Donepezil).
We present a validated workflow for screening these libraries against GPCR and Kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), addressing specific challenges such as solubility, redox cycling, and pan-assay interference (PAINS).
Library Design & Cheminformatics Strategy
The Privileged Scaffold Rationale
The thiophene-piperidine conjugate offers a unique chemical space. The thiophene ring serves as a lipophilic anchor, often engaging in
stacking or hydrophobic interactions within a binding pocket, while the piperidine nitrogen provides a handle for hydrogen bonding or salt bridge formation (e.g., with Asp residues in GPCRs).
Thiophene: Acts as a bioisostere for benzene but with higher electron density and the potential for specific sulfur-mediated interactions [1].
Piperidine: Improves solubility and metabolic stability compared to planar aromatic amines [2].
Synthesis & Diversity Generation
To maximize structure-activity relationship (SAR) data, we utilize a modular synthesis approach. The library is constructed via reductive amination or Buchwald-Hartwig amination , coupling diverse thiophene-carboxaldehydes or bromothiophenes with substituted piperidines.
Diagram 1: Library Synthesis & Triage Workflow
Caption: Modular workflow for generating high-purity thiophene-piperidine libraries, incorporating in silico filtering prior to plating.
Physicochemical Filtering
Prior to screening, the library is filtered to remove compounds likely to fail downstream. Thiophenes can be prone to oxidation; therefore, specific filters are applied.
Parameter
Criteria
Rationale
Molecular Weight
300 - 550 Da
Optimal for oral bioavailability (Lipinski's Rule of 5).
cLogP
2.0 - 4.5
Thiophenes are lipophilic; cLogP is capped to prevent insolubility.
TPSA
< 140 Ų
Ensures membrane permeability.
PAINS Filter
Exclude Michael Acceptors
Thiophene-aldehydes or specific conjugated systems can react non-specifically with protein thiols [3].
High-Throughput Screening Protocol (TR-FRET)
We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This format is superior for thiophene libraries because the time-delayed reading (50–100 µs) eliminates short-lived background autofluorescence often associated with sulfur-containing heterocycles.
Assay Principle
The assay measures the displacement of a tracer (fluorophore-labeled ligand) by the test compound.
The robustness of the screen is defined by the Z-factor (
).[1][2] For this protocol, a is mandatory for plate acceptance [4].
: Standard deviation of positive and negative controls.[1]
: Mean signal of positive and negative controls.[1]
Hit Selection & Triage
Calculate the Percent Inhibition for each well:
Hit Criteria:
Primary Cutoff: Mean activity + 3 Standard Deviations (typically > 30-40% inhibition).
Interference Check:
Fluorescence: Check donor channel (615 nm). If donor signal is quenched (>20% drop), the compound may be absorbing light or quenching Europium (common with sulfur-rich aromatics).
Redox Cycling: Thiophenes can occasionally generate H₂O₂. A counter-screen with catalase is recommended for enzymatic targets.
PAINS & False Positives
Thiophene-piperidine scaffolds are generally stable, but specific substructures (e.g., 2-aminothiophene-3-carbonyls) can act as PAINS [5].
Action: Cross-reference hits against the "Baell Filter" database.
Validation: Re-test hits in the presence of 0.01% Triton X-100 to rule out colloidal aggregation.
References
Gomes, C. A., et al. (2025). "Medicinal chemistry-based perspective on thiophene and its derivatives." Journal of Heterocyclic Chemistry. Link
Goel, R., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link
Baell, J. B., & Holloway, G. A. (2010).[3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link
Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference...". Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Yield Optimization & Troubleshooting
Target Molecule: [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
Executive Summary
The synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine presents a classic "deceptive simplicity" in medicinal chemistry. While it appears to be a standard reductive amination, low yields are frequently caused by three specific failure modes:
Regiochemical Scrambling: Failure to protect the primary amine tail, leading to polymerization.
Thiophene Instability: Decomposition of the electron-rich thiophene ring during acidic deprotection.
Amphiphilic Loss: Loss of the polar diamine product into the aqueous layer during workup.
This guide moves beyond generic protocols to address these specific chemical behaviors.
Phase 1: The Synthetic Strategy (Critical Path)
Do not attempt direct reductive amination on the unprotected diamine.
The starting material, 4-(aminomethyl)piperidine, contains both a secondary amine (ring) and a primary amine (tail). The primary amine is kinetically more nucleophilic in many steric environments and will compete for the aldehyde, resulting in a mixture of mono-alkylated isomers, bis-alkylated byproducts, and oligomers.
The Validated Workflow
You must employ a protection-group strategy to direct the chemistry to the secondary amine.
Figure 1: The requisite synthetic pathway to ensure regioselectivity and high yield.
Phase 2: Reaction Optimization (Troubleshooting)
Step 2: Reductive Amination
The Issue: Incomplete conversion or formation of alcohol byproducts.
The Solution: Switch to Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) .
Unlike Sodium Cyanoborohydride (
), STAB is less toxic and allows for a "one-pot" procedure because it reduces the iminium ion significantly faster than the aldehyde itself.
Optimized Protocol Parameters
Parameter
Recommendation
Scientific Rationale
Solvent
DCE (Anhydrous)
DCE promotes tighter ion-pairing than THF, accelerating the reaction. Avoid MeOH with STAB (decomposes reagent).[1]
Reagent Stoichiometry
1.4 – 1.5 eq. STAB
STAB hydrolyzes slowly; excess ensures full reduction of the iminium species.
Aldehyde Stoichiometry
1.1 – 1.2 eq.
Slight excess of Thiophene-2-carboxaldehyde drives the amine to completion.
Additives
AcOH (1.0 eq.)
CRITICAL: Thiophene aldehydes are less electrophilic. Acetic acid catalyzes the formation of the iminium ion.
Temperature
Room Temp (20-25°C)
Heating promotes the reduction of the aldehyde to the alcohol (side product).
Q: My reaction mixture turned dark/black. Is this normal?A: No. Thiophenes are acid-sensitive and can polymerize in the presence of strong Lewis acids or high heat. If using STAB/AcOH, the color should remain yellow/orange. If it turns black, ensure your DCE is neutral (not acidic from decomposition) and you are not using strong mineral acids.
Phase 3: Workup & Isolation (The "Yield Killer")
The Issue: "I see product on LCMS, but I recover <20% mass after extraction."
The Cause: The product contains a basic amine and a polar piperidine core. At neutral or mildly basic pH (8-9), it remains partially protonated and stays in the aqueous phase.
The "Salting Out" Extraction Guide
Quench: Quench the reaction with saturated aqueous
.
pH Adjustment (The Fix): You must adjust the aqueous layer to pH > 12 using 1M NaOH.
Why? The pKa of the secondary amine is ~10-11. You must exceed this to drive the equilibrium to the free base (organic soluble) form.
Solvent Choice: Pure Ethyl Acetate or Ether is often too non-polar for this molecule.
Recommendation: Use DCM (Dichloromethane) or a mixture of CHCl3 : IPA (3:1) . The alcohol helps extract the polar amine.
Emulsion Breaking: Thiophene residues often cause emulsions.
Tip: Filter the biphasic mixture through a Celite pad before separation to remove fine borate salts that stabilize the emulsion.
Phase 4: Deprotection (Thiophene Protection)
The Issue: Degradation of the thiophene ring during Boc-removal.
Thiophenes are electron-rich aromatics. In high concentrations of TFA (Trifluoroacetic acid), they are susceptible to electrophilic attack or polymerization, leading to "tarring."
Protocol Adjustment
Standard Method (Risky): 50% TFA in DCM.
Optimized Method (Safe):
Scavengers: Add Triethylsilane (TES) or Water (2-5% v/v) to the TFA cocktail. This traps any tert-butyl cations generated, preventing them from alkylating the thiophene ring.
Alternative Acid: Use 4M HCl in Dioxane at 0°C.
HCl is generally less oxidizing/destructive to the thiophene ring than TFA in the presence of air.
Time Control: Monitor by LCMS every 15 minutes. Do not stir overnight. Quench immediately upon completion.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying yield loss points.
Frequently Asked Questions (FAQs)
Q: Can I use 2-(chloromethyl)thiophene for direct alkylation instead?A: Technically yes, but it is not recommended .
Stability: 2-(chloromethyl)thiophene is unstable and a potent lachrymator. It degrades rapidly upon storage.
Selectivity: Alkylations are difficult to stop at the mono-substitution stage. You will likely observe over-alkylation (quaternary ammonium salts), requiring difficult HPLC purification. The Reductive Amination route (Aldehyde + Amine) is self-limiting to mono-alkylation.
Q: How do I store the final product?A: The free base is sensitive to oxidation (thiophene) and carbamate formation (
from air reacting with the primary amine).
Recommendation: Convert it to the dihydrochloride salt immediately after purification. The salt is a stable, white solid that can be stored at -20°C for months.
Q: I'm using NaBH3CN but the reaction is too slow (24h+).A:
requires a pH of 6-7 to be effective. If your system is too basic (due to the piperidine), the iminium ion won't form; if too acidic, the hydride is quenched. Switch to STAB (Sodium Triacetoxyborohydride) . It is less pH-sensitive and significantly faster for this specific scaffold.
References
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The definitive guide on STAB protocols).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Reaction Conditions."
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Piperidine Synthesis Technical Support Center .
I am Dr. Aris, Senior Application Scientist. I understand the frustration of seeing your desired secondary amine vanish into a mixture of quaternary ammonium salts. This guide is not a textbook summary; it is a troubleshooting system designed to restore control over your alkylation kinetics.
The core chemical problem is product evolution : The secondary amine product (piperidine derivative) is often more nucleophilic than the primary amine starting material, creating a runaway reaction (the "Polyalkylation Cascade").
Module 1: Diagnostic Workflow
Before adjusting reagents, identify your kinetic bottleneck. Use this logic gate to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate anti-alkylation strategy based on reaction mechanism.
Module 2: Direct Alkylation (S_N2) Troubleshooting
Q: I am using an alkyl bromide and Potassium Carbonate (
), but I still get 30% over-alkylated byproduct. Why?
A: Potassium carbonate in acetone or acetonitrile is often insufficient to suppress the nucleophilicity of the product. The potassium cation creates a "loose" ion pair that allows the secondary amine to react rapidly.
The Fix: The "Cesium Effect"
Switch to Cesium Carbonate (
Mechanism: The large cesium radius allows for a specific surface coordination that stabilizes the mono-alkylated transition state. Furthermore, the low solubility of
in DMF creates a heterogeneous system that kinetically limits the concentration of the active deprotonated species, preventing the "runaway" reaction [1].
Q: My electrophile is Methyl Iodide. Can I stop at mono-methylation?
A: Rarely via direct alkylation. Methyl iodide is too small and too electrophilic; the steric penalty for the second addition is negligible.
The Fix: Do not use direct alkylation. Use Reductive Amination with Formaldehyde/STAB (Protocol B) or use a Protecting Group strategy (Protocol C).
Module 3: Reductive Amination Optimization
Q: I am using Sodium Borohydride (
) and getting alcohols instead of amines.
A:
is too strong. It reduces the aldehyde/ketone to an alcohol before the imine has time to form. You are likely forcing the reaction by adding the hydride too early.
Q: Why is Sodium Triacetoxyborohydride (STAB) the industry standard?
A: STAB is an "intelligent" reagent.
Steric Bulk: The three acetoxy groups make it bulky, slowing down the attack on the carbonyl.
Selectivity: It reduces imines (C=N) much faster than carbonyls (C=O). This allows you to mix everything in one pot (Direct Reductive Amination) without reducing your starting material [2].
Comparative Data: Reducing Agents
Reagent
Selectivity (Imine vs C=O)
Toxicity
Water Tolerance
Recommendation
STAB ()
High
Low
Low (Use DCE/DCM)
Primary Choice
NaCNBH3
Medium
High (Cyanide)
High
Legacy/Backup
NaBH4
Low
Low
High
Avoid for 1-pot
Module 4: Validated Protocols
Protocol A: The Cesium-Promoted Mono-Alkylation
Best for: Attaching larger alkyl groups (Benzyl, Ethyl, Propyl) via alkyl halides.
Best for: Methylation (using formaldehyde) or attaching sensitive groups.
Reagents:
Piperidine derivative (1.0 equiv)
Aldehyde/Ketone (1.05 equiv)
STAB (
) (1.4 equiv)
Acetic Acid (1.0 equiv)
Solvent: DCE (1,2-Dichloroethane) or DCM.
Procedure:
Dissolve amine and aldehyde in DCE.
Add Acetic Acid. Stir for 15-30 minutes to promote iminium ion formation.
Add STAB in one portion.
Stir at RT for 2–4 hours.
Quench: Add saturated aqueous
. (Caution: Gas evolution).
Note: If using formaldehyde to mono-methylate, use paraformaldehyde equivalent to 1.0 equiv of aldehyde to strictly limit the stoichiometry.
References
Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][2][3][4] Journal of Organic Chemistry, 67(3), 974–982. Link
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9][10] Journal of Organic Chemistry, 61(11), 3849–3862. Link
Fache, F., et al. (2005).[11] Selective N-Alkylation of Amines. Chemical Reviews, 105(6). Link
validating the biological activity of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
This guide serves as a technical validation protocol for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (referred to herein as TTPM ). Based on its pharmacophore—a 4-aminomethylpiperidine core N-substituted with a li...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical validation protocol for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (referred to herein as TTPM ).
Based on its pharmacophore—a 4-aminomethylpiperidine core N-substituted with a lipophilic thiophene moiety—TTPM represents a "privileged structure" in medicinal chemistry. It is functionally analogous to established Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors and Sigma-1 Receptor (
R) ligands .
This guide provides the experimental framework to validate TTPM’s activity as a reversible LSD1 inhibitor and a Sigma-1 modulator, comparing it against industry-standard probes.
Executive Summary: TTPM Profile & Mechanism
TTPM is a bifunctional probe candidate. Its primary amine tail mimics the
-amino group of a lysine residue (specifically Histone H3 Lysine 4), while the thiophene-methyl headgroup occupies the large hydrophobic binding pocket adjacent to the FAD cofactor in amine oxidases.
LSD1 (KDM1A): Flavin-dependent amine oxidase. TTPM acts as a substrate mimic/reversible inhibitor.
Secondary Target
Sigma-1 Receptor (R): Chaperone protein. The N-benzyl-like piperidine motif is a classic pharmacophore.
Key Application
Epigenetic modulation (demethylation blockade) and neuroprotection studies.
Comparative Analysis: TTPM vs. Standard Alternatives
To validate TTPM, you must benchmark it against established compounds.[1] TTPM lacks the covalent "suicide inhibition" mechanism of cyclopropylamines (like Tranylcypromine) but offers better metabolic stability and reversibility.
Compound
Class/Mechanism
Selectivity
Validation Utility
TTPM (Topic)
Reversible Amine Competitor
Moderate (LSD1 > MAO-A/B)
Lead Scaffold: Useful for studying non-covalent binding kinetics.
Tranylcypromine (2-PCPA)
Irreversible (Mechanism-based)
Low (Pan-MAO/LSD1)
Positive Control: Establishes the baseline for maximal inhibition.
GSK-LSD1 (GSK2879552)
Irreversible (Cyclopropylamine)
High (LSD1 Selective)
Gold Standard: Use to verify off-target effects of TTPM.
Haloperidol
Antagonist
High (R / D2)
Sigma Control: Use to block binding sites to prove TTPM specificity.
Objective: Quantify the IC₅₀ of TTPM against recombinant LSD1.
Principle: LSD1 demethylates mono-methylated Histone H3K4, producing H₂O₂ as a byproduct. This assay couples H₂O₂ production to horseradish peroxidase (HRP) and Amplex Red, generating a fluorescent resorufin signal.
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
Analysis: Plot slope (RFU/min) vs. log[TTPM]. Calculate IC₅₀ using non-linear regression (4-parameter logistic fit).
Success Criterion: TTPM should exhibit an IC₅₀ in the low micromolar range (<10 µM). If IC₅₀ > 50 µM, the thiophene group may be sterically clashing with the FAD binding domain.
Experiment B: Cellular Target Engagement (H3K4 Methylation Western Blot)
Objective: Confirm TTPM penetrates the cell membrane and inhibits LSD1 in a chromatin context.
Causality: LSD1 inhibition prevents the removal of methyl groups from H3K4. Therefore, H3K4me2 levels must increase upon TTPM treatment.
Protocol:
Cell Culture: Seed MV4-11 (AML) or MCF-7 cells at
cells/well in 6-well plates.
Treatment: Treat cells with TTPM (1 µM, 5 µM, 10 µM) and DMSO (Vehicle) for 24 hours.
Control: Treat one well with GSK-LSD1 (1 µM).
Lysis: Harvest cells using Histone Extraction Buffer (to separate chromatin from cytosol).
Quantification: Normalize H3K4me2 band intensity to Total H3.
Visualization of Pathway & Workflow:
Figure 1: Mechanism of Action and Assay Logic. TTPM competes with the methylated histone tail for the LSD1 active site, reducing H₂O₂ production and subsequent fluorescent signal.
Secondary Validation: Sigma-1 Receptor Binding
Since the piperidine-thiophene scaffold is lipophilic, off-target binding to
receptors is highly probable. This must be validated to distinguish epigenetic effects from chaperone-mediated signaling.
Radioligand Displacement Assay:
Ligand: [³H]-(+)-Pentazocine (specific
agonist).
Tissue: Rat brain membrane homogenates or CHO cells overexpressing
R.
Method:
Incubate membranes with 2 nM [³H]-(+)-Pentazocine +/- TTPM (varying concentrations).
Use Haloperidol (10 µM) to define non-specific binding.
Filter through glass fiber filters (GF/B) and count radioactivity.
Interpretation: A high affinity (Ki < 100 nM) indicates TTPM is a potent
ligand. This implies that any phenotypic data (e.g., cell survival) might be driven by modulation rather than LSD1 inhibition.
Data Interpretation & Troubleshooting
Observation
Diagnosis
Corrective Action
High Fluorescent Background
TTPM is autofluorescent or reacting with HRP.
Run a "No Enzyme" control. If signal persists, switch to Mass Spectrometry-based histone analysis.
No Cellular Effect (Western Blot)
Poor cell permeability.
Verify TTPM solubility. The primary amine is charged at physiological pH; consider using an ester-prodrug derivative if available.
Toxicity at Low Doses
Off-target effects (likely hERG or Sigma).
Perform an MTT assay with a Sigma-1 antagonist (NE-100) to see if toxicity is reversible.
References
LSD1 Structure & Inhibition
Title: Structural basis for the inhibition of the RNA-helicase MOX-1 by the LSD1 inhibitor tranylcypromine.
head-to-head comparison of different synthesis routes for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
Part 1: Executive Summary & Strategic Analysis The synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine presents a classic chemoselectivity challenge. The target molecule contains two distinct amine functional...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Analysis
The synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine presents a classic chemoselectivity challenge. The target molecule contains two distinct amine functionalities: a tertiary amine within the piperidine ring (the alkylation target) and a primary amine on the exocyclic methyl group (which must remain free).
While a direct reaction seems chemically intuitive, it is fraught with "traps" that degrade yield and complicate purification. This guide compares three distinct routes, ultimately recommending the Protected Reductive Amination (Route A) as the industry standard for generating high-fidelity material for biological assays.
The Core Challenge: Competitive Nucleophilicity
The starting material, 4-(aminomethyl)piperidine , possesses two nucleophilic nitrogen atoms:
N1 (Secondary, Piperidine Ring):
. More basic, but sterically constrained by the ring.
N-exocyclic (Primary, Aminomethyl):
. Less basic, but sterically unhindered and highly reactive toward electrophiles (aldehydes/alkyl halides).
Attempting to functionalize N1 without protecting the primary amine invariably leads to a statistical mixture of products, including bis-alkylated impurities and polymers.
Route A: The "High Fidelity" Pathway (Boc-Protection Strategy)
This route utilizes a commercially available protected precursor, tert-butyl (piperidin-4-ylmethyl)carbamate . By masking the primary amine with a Boc group, the secondary piperidine amine becomes the sole nucleophile.
Step 1: Reductive Amination. The Boc-protected piperidine reacts with 2-thiophenecarboxaldehyde. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mild nature and compatibility with functional groups, avoiding the toxicity of cyanoborohydride [1].
Step 2: Deprotection. Acidic cleavage of the Boc group yields the final product as a salt (HCl or TFA), which is often more stable than the free base.
Route B: The "Legacy" Pathway (Direct Alkylation)
This route employs 2-(chloromethyl)thiophene . While theoretically shorter, it suffers from two major drawbacks:
Reagent Instability: 2-(Chloromethyl)thiophene is notoriously unstable. It degrades rapidly upon storage, releasing HCl and polymerizing, often requiring fresh preparation via chloromethylation of thiophene [2].
Over-Alkylation: The highly reactive alkyl halide does not discriminate well between the secondary and primary amines. Controlling stoichiometry is difficult, leading to significant yield loss.
Route C: Direct Reductive Amination (The "Quick & Dirty")
Attempting to react 4-(aminomethyl)piperidine directly with 2-thiophenecarboxaldehyde relies on subtle kinetic differences. While secondary amines can form iminium ions faster than primary amines form imines in certain sterically crowded contexts, the primary amine here is unhindered. This route is only viable for rough scouting reactions where purity is not critical.
Part 3: Visualizing the Synthesis Logic
The following diagram illustrates the divergence between the "Clean" Route A and the "Messy" Route B/C.
Caption: Figure 1 illustrates the enforced chemoselectivity of the Boc-protected route (Blue) versus the statistical mixture generation of the direct alkylation route (Red).
Part 4: Experimental Protocol (Route A)
Objective: Synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine dihydrochloride.
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (10 mmol) in DCM (50 mL).
Imine Formation: Add 2-thiophenecarboxaldehyde (11 mmol) and acetic acid (10 mmol). Stir at room temperature for 30 minutes. Note: The slight acid catalysis promotes iminium ion formation.
Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to manage mild effervescence.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor by TLC or LCMS (Target mass: M+1 ≈ 311.4 for Boc-intermediate).
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
Purification: The crude Boc-intermediate is usually pure enough (>90%) for the next step. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).
Step 2: Deprotection
Reagents:
4M HCl in Dioxane (or TFA in DCM)
Procedure:
Dissolution: Dissolve the crude intermediate from Step 1 in 1,4-dioxane (10 mL).
Cleavage: Add 4M HCl in dioxane (10 mL, excess) dropwise at 0°C.
Precipitation: Stir at room temperature for 2–4 hours. The product usually precipitates as the dihydrochloride salt.
Isolation: Filter the white solid precipitate. Wash with diethyl ether (2 x 20 mL) to remove organic impurities and thiophene byproducts.
Drying: Dry under high vacuum to yield the title compound as a white hygroscopic solid.
Expected Yield: 75–85% (over 2 steps).
Part 5: Troubleshooting & Safety
Handling Thiophene Derivatives
Thiophene aldehydes and halides can oxidize or polymerize.
Quality Control: Ensure 2-thiophenecarboxaldehyde is clear/yellowish, not dark brown. If dark, distill prior to use.
Odor: Thiophene derivatives have a characteristic sulfurous odor. All reactions must be performed in a well-ventilated fume hood.
"Stuck" Reaction (Step 1)
If the reductive amination stalls:
Check Moisture: STAB is moisture-sensitive. Ensure solvents are dry.
Catalysis: Increase Acetic Acid to 2.0 eq. The formation of the iminium species is pH-dependent.
Salt Formation
The final amine is highly polar. Isolating it as a free base requires tedious extraction with chlorinated solvents. Isolating as the dihydrochloride salt is strongly recommended for stability and ease of handling.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Blicke, F. F., & Burckhalter, J. H. "2-Chloromethylthiophene." Organic Syntheses, Coll.[1] Vol. 3, 1955, p. 195. Link
Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[2] Journal of Organic Chemistry, vol. 75, no. 16, 2010, pp. 5470-5477. Link
BenchChem Application Note. "2-(Chloromethyl)thiophene in Pharmaceutical Synthesis." Link
Comparative Spectroscopic Analysis of Thiophene-Piperidine Scaffolds: A Validation Guide
Executive Summary & Core Directive In the development of neuroactive ligands—specifically dissociative anesthetics and monoamine transporter inhibitors—the thiophene-piperidine scaffold (e.g., Tenocyclidine/TCP, Benocycl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
In the development of neuroactive ligands—specifically dissociative anesthetics and monoamine transporter inhibitors—the thiophene-piperidine scaffold (e.g., Tenocyclidine/TCP, Benocyclidine/BTCP) represents a critical bioisostere to the phenyl-piperidine class (Phencyclidine/PCP).
This guide provides a rigorous framework for the comparative spectroscopic analysis of novel thiophene-piperidine products against published literature standards. Unlike generic characterization guides, this document focuses on the differential diagnosis of the thiophene ring system versus the phenyl ring, utilizing NMR coupling constants and specific Mass Spectrometry (MS) fragmentation pathways as self-validating logic gates.
Experimental Workflow: The Logic of Validation
The following workflow illustrates the decision matrix for validating a thiophene-piperidine derivative. It emphasizes the "Stop/Go" decision points based on spectral fidelity.
Figure 1: Analytical decision matrix for validating thiophene-piperidine scaffolds against phenyl-analogs.
Comparative Analysis: NMR Spectroscopy
The primary challenge in validating thiophene-piperidines is distinguishing them from their phenyl analogs (PCP derivatives) and determining the substitution pattern on the thiophene ring.
The "Bioisostere Trap"
Researchers often mistake the multiplets of a monosubstituted benzene ring (5H) for a thiophene ring (3H) if integration parameters are not set correctly (relaxation delay
).
Diagnostic Signals (Reference vs. Product)
The table below compares the "Gold Standard" (Tenocyclidine - TCP) with expected ranges for a valid high-purity Product.
Feature
Published Standard (TCP) [1, 2]
Target Product Criteria
Diagnostic Logic
Aromatic Protons
3H (Multiplets, 6.9 – 7.2 ppm)
3H Integration (±0.1)
CRITICAL: Phenyl analogs show 5H. Absence of 2 protons confirms Thiophene.
Thiophene Coupling
Hz; Hz
Distinct dd or m
Thiophene coupling constants are smaller than Benzene ortho-coupling (~7-8 Hz).
Piperidine -H
Broad signal ~2.5 – 2.7 ppm
2.4 – 2.8 ppm
Confirms tertiary amine connectivity.
Ipso-Carbon (C)
~148 - 152 ppm (C-2 of Thiophene)
> 145 ppm
Thiophene C-2 is significantly deshielded compared to Benzene ipso-C ( ppm).
Protocol: High-Fidelity NMR Acquisition
To replicate the standard data:
Solvent: Dissolve 5-10 mg of product in 0.6 mL CDCl₃ (neutralized with basic alumina to prevent salt formation shifts).
Instrument: Minimum 400 MHz.
Parameters:
Pulse angle: 30°
Relaxation delay (
): 5.0 seconds (Essential for accurate aromatic integration).
Scans: 64 (1H), 1024+ (13C).
Comparative Analysis: Mass Spectrometry
Mass spectrometry provides the "fingerprint" verification. For thiophene-piperidines, the fragmentation is driven by the stability of the piperidine iminium ion.
Fragmentation Pathway
Unlike phenyl-piperidines, the thiophene ring contains sulfur, which has a specific isotopic signature (
S is ~4.2% of S), providing an elemental confirmation absent in PCP.
Figure 2: Primary fragmentation pathway for 1-(1-(2-thienyl)cyclohexyl)piperidine (TCP) under EI conditions.
MS Data Comparison Table
Ion Fragment
m/z (TCP Standard) [3]
Interpretation
Product Validation Requirement
Molecular Ion ()
249
Parent molecule
Must be visible (even if weak).
Base Peak
166 (or similar*)
Cyclohexyl-piperidine cation
Dominant peak indicates loss of Thiophene radical.
Piperidine Ring
84
Tetrahydropyridinium ion
Confirms intact piperidine ring.
Isotope Peak ()
~4-5% of M+
S contribution
Mandatory: Confirms Sulfur presence (distinguishes from Phenyl).
*Note: Base peak intensity varies by ionization energy (70eV standard). For many PCP/TCP analogs, the m/z 166 fragment (loss of aromatic ring) or m/z 206 (loss of propyl from ring opening) are common. The key validator is the m/z 84 peak characteristic of the piperidine ring.
Technical Synthesis & Causality
Why do we observe these specific spectral differences?
Electronic Effects (NMR): The sulfur atom in the thiophene ring is electron-donating by resonance but electronegative by induction. This creates a unique shielding environment for the C-3 and C-5 protons, shifting them upfield relative to benzene protons.
Ring Strain (MS): The cyclohexyl ring connecting the thiophene and piperidine is a "hotspot" for fragmentation. In Electron Impact (EI), the relief of steric strain between the bulky thiophene and piperidine groups drives the
-cleavage, ejecting the aromatic ring to form the stable iminium species.
Self-Validating Protocol Check:
If your
C NMR shows a signal at 135-140 ppm (typical benzene ipso) instead of >145 ppm (thiophene ipso), THEN the synthesis likely failed to incorporate the thiophene moiety (possible contamination with phenyl lithium starting materials).
If the MS
peak is <1%, THEN sulfur is absent.
References
Tenocyclidine (TCP) - PubChem Compound Summary. National Center for Biotechnology Information. PubChem. [Link]
Comparison of the n.m.r. proton shifts of some thiophenes. ResearchGate. [Link]
Identification and Characterization of Designer Phencyclidines (PCPs). ChemRxiv. [Link] (comparative data for PCP analogs).
Safety & Regulatory Compliance
Safety
Comprehensive Safety and Handling Guide for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
This document provides essential safety, handling, and disposal protocols for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (CAS No. 883541-34-2).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety, handling, and disposal protocols for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (CAS No. 883541-34-2). As a valued researcher, your safety is paramount. This guide is designed to provide not just procedural steps, but a deep understanding of the why behind each recommendation, empowering you to work safely and effectively.
A Note on Scientific Diligence: Specific safety data for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is not extensively available. Therefore, this guide is built upon a conservative assessment of hazards associated with its core structural motifs: the thiophene ring, the piperidine ring, and the primary amine group. Similar molecules exhibit a range of hazards including skin and eye irritation or damage, and potential toxicity if ingested or inhaled.[1][2][3][4] We will operate under the assumption that this compound may share these characteristics.
Hazard Assessment and Core Safety Principles
The molecular structure of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine suggests several potential hazards that dictate our handling procedures. The piperidine and methanamine components suggest the compound is likely basic and may be corrosive.[3] The overall structure points to potential for skin, eye, and respiratory irritation.[1][2][4]
Key Potential Hazards:
Corrosivity: Amine groups can be corrosive to skin and eyes and may cause severe burns.[3]
Irritation: May cause significant skin, eye, and respiratory tract irritation.[1][2][4]
Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[1]
Our core safety principle is "As Low As Reasonably Achievable" (ALARA) for exposure. All handling should be performed within a certified chemical fume hood to minimize inhalation risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent contact and exposure. The following table outlines the required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing sequence.
PPE Category
Item
Specification and Rationale
Eye and Face Protection
Safety Goggles & Face Shield
Chemical splash goggles are mandatory to protect against splashes. A full-face shield must be worn over the goggles when handling quantities greater than a few milliliters or when there is a significant splash risk.[5]
Hand Protection
Double-Layered Chemical-Resistant Gloves
Wear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound. This provides robust protection against dermal absorption.[6] Inspect gloves for any signs of degradation or puncture before use.
Body Protection
Flame-Retardant Laboratory Coat
A fully buttoned, flame-retardant lab coat is required to protect skin and personal clothing from potential splashes.[5]
Respiratory Protection
NIOSH-Approved Respirator
All manipulations must be performed in a chemical fume hood.[3] If there is a potential for aerosolization outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]
Foot Protection
Closed-toe Shoes
Sturdy, closed-toe shoes that cover the entire foot are required to protect against spills.[5]
PPE Workflow: Donning and Doffing Procedure
Proper sequence is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Step 1: Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
The storage area should be clearly labeled and secured.[3]
Step 2: Handling and Use
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
Aliquoting: Use clean, designated spatulas or pipettes for transferring the compound. Avoid creating dust or aerosols.
Work Practice: Always work with the container opening facing away from you. Keep containers tightly closed when not in use.[8]
Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling, even if gloves were worn.[2]
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
Caption: Emergency Spill Response Plan
Step 4: Waste Disposal
All materials contaminated with [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[9]
Collect waste in a designated, labeled, and sealed container.
Dispose of the waste in accordance with local, regional, and national environmental regulations.[3] Do not dispose of it down the drain.[9]
Emergency Procedures
In Case of Exposure:
Exposure Route
First Aid Measures
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11]
Skin Contact
Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]